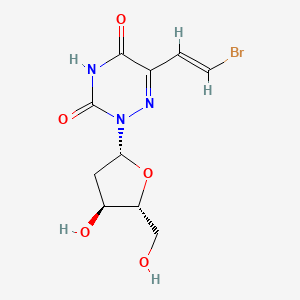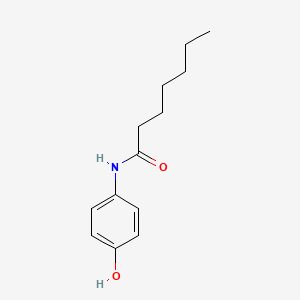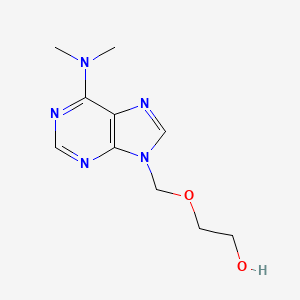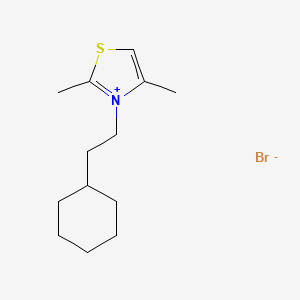
4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is a complex organic compound that belongs to the class of indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole typically involves multi-step organic reactions. Common starting materials might include indole or its derivatives, which undergo various functional group modifications to introduce the trimethoxy and tetrahydropyridinyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole may have various applications in scientific research:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its interactions with biological systems, including enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory properties.
Industry: Used in the synthesis of pharmaceuticals or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methoxy-2-methylindole: Another indole derivative with different substituents.
4,5,6-Trimethoxyindole: Lacks the tetrahydropyridinyl group but shares the trimethoxy substitution.
3-(1,2,3,6-Tetrahydropyridin-4-yl)indole: Similar structure but without the trimethoxy groups.
Uniqueness
4,5,6-Trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole is unique due to the combination of trimethoxy and tetrahydropyridinyl groups, which may confer distinct chemical and biological properties compared to other indole derivatives.
Eigenschaften
Molekularformel |
C16H20N2O3 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
4,5,6-trimethoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole |
InChI |
InChI=1S/C16H20N2O3/c1-19-13-8-12-14(16(21-3)15(13)20-2)11(9-18-12)10-4-6-17-7-5-10/h4,8-9,17-18H,5-7H2,1-3H3 |
InChI-Schlüssel |
OWDFSQBIRIAVLZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C2C(=C1)NC=C2C3=CCNCC3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



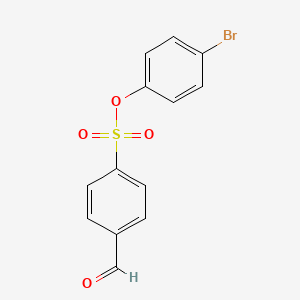
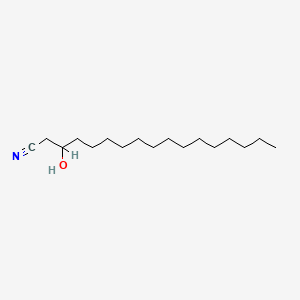
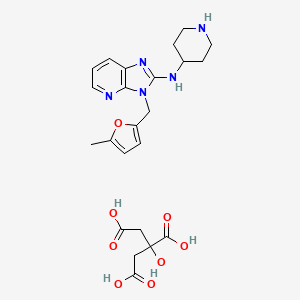


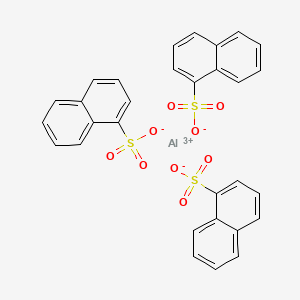
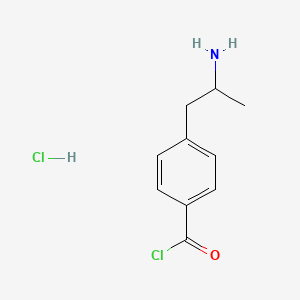
![3-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12647039.png)
